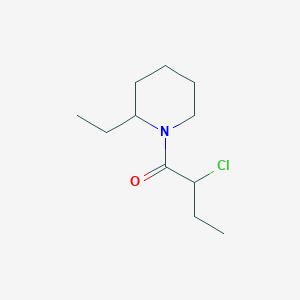
2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
描述
2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one, also known as 2-chloro-1,4-diazepane-1-butanone, is an organic compound with a molecular formula of C7H11ClO. It is a colorless liquid with a low boiling point of only 76°C. This compound is of interest to scientists due to its potential applications in the field of medicinal chemistry and drug design.
作用机制
The exact mechanism of action of 2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the regulation of neurotransmitters in the brain. It is thought to act as a competitive inhibitor of acetylcholinesterase, monoamine oxidase, and glutathione S-transferase. This means that it binds to the active sites of these enzymes, preventing them from performing their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one are not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the regulation of neurotransmitters in the brain. This could potentially result in an increase in the levels of certain neurotransmitters, such as acetylcholine and serotonin, which could lead to a variety of effects, including improved mood and cognitive performance.
实验室实验的优点和局限性
The main advantage of using 2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one in laboratory experiments is its low boiling point, which makes it easier to handle and store. Additionally, its low toxicity makes it suitable for use in a variety of laboratory settings. However, it is important to note that this compound is not approved for human consumption, and therefore should not be used in any experiments involving humans.
未来方向
There are a number of potential future directions for research involving 2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one. One area of research that could be explored is the development of new and improved synthesis methods for this compound. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of neurological disorders. Finally, further research could be done to investigate the potential toxicological effects of this compound, as well as its potential interactions with other drugs.
科学研究应用
2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one has a number of potential applications in the field of medicinal chemistry and drug design. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Additionally, it has been studied as a potential inhibitor of the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotic compounds.
属性
IUPAC Name |
2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-3-9(11)10(14)13-6-4-5-12(2)7-8-13/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBWYZGIULCBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCN(CC1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478981.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-amine](/img/structure/B1478983.png)
![5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478985.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478986.png)
![5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478987.png)
![5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478988.png)


![1-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478995.png)
![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478996.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1478997.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478998.png)
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine](/img/structure/B1478999.png)